Product packaging for Cerium tris(2-methyl-2-propylhexanoate)(Cat. No.:CAS No. 35374-62-0)

Cerium tris(2-methyl-2-propylhexanoate)

Cat. No.: B13729189
CAS No.: 35374-62-0
M. Wt: 653.9 g/mol
InChI Key: YGTGPDBRUFALCC-UHFFFAOYSA-K
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Description

Contextualization within Rare Earth Organometallic Chemistry

Organometallic chemistry of the rare earth elements, including the lanthanide series, is a distinct and expanding field. These elements are characterized by their large ionic radii, high electropositivity, and the involvement of f-orbitals in their electronic structure. uleth.ca Organometallic rare earth compounds are typically formed between a rare earth ion, such as Cerium(III) (Ce³⁺), and organic ligands that form metal-carbon bonds or coordinate through other atoms like oxygen or nitrogen. alfa-chemistry.com

Cerium holds a unique position among the lanthanides because it possesses two stable and accessible oxidation states: +3 (cerous) and +4 (ceric). wikipedia.orgwikipedia.org This redox flexibility is a defining feature of cerium's chemistry and distinguishes it from most other lanthanides, which are almost exclusively trivalent. wikipedia.org The ability to cycle between Ce(III) and Ce(IV) is central to many of its applications, particularly in catalysis. wikipedia.org The organometallic chemistry of cerium, therefore, encompasses complexes in both oxidation states, leading to a richer and more diverse range of potential reactions and structures compared to its lanthanide neighbors. researchgate.net The ligands in these complexes, such as the 2-methyl-2-propylhexanoate anion in the title compound, play a crucial role in stabilizing the cerium center and modulating its reactivity.

Significance of Cerium Carboxylate Complexes in Contemporary Chemical Research

Cerium carboxylate complexes, a subgroup of organocerium compounds, are of significant interest in modern chemical research due to their versatile applications in catalysis and materials science. The carboxylate ligands coordinate to the cerium ion through their oxygen atoms, forming stable complexes that are often soluble in organic solvents. americanelements.com

A major area of research involves their use as photocatalysts. sci-hub.stresearchgate.net The ligand-to-metal charge transfer (LMCT) properties of cerium(IV) carboxylates can be exploited to generate carboxyl radicals under light irradiation. sci-hub.st This process has been harnessed for catalytic reactions such as the decarboxylative oxygenation of aliphatic carboxylic acids. researchgate.net The redox couple Ce(IV)/Ce(III) is fundamental to these catalytic cycles, with the cerium center mediating electron transfer processes. wikipedia.orgnih.gov

In addition to catalysis, cerium carboxylates like Cerium(III) 2-ethylhexanoate (B8288628) serve as important precursors in materials synthesis. americanelements.comfishersci.ca They are used in the preparation of advanced materials such as cerium oxide (CeO₂) thin films and nanoparticles. fishersci.ca These materials have applications in optics, electronics, and catalysis. The organic ligands facilitate the processing of these precursors in non-aqueous media and can be removed at lower temperatures to yield the final inorganic material. Furthermore, the interaction between the cerium(III) ion and carboxylate ligands can lead to fluorescence quenching, a phenomenon that is useful for fundamental studies of complex formation in solution. nih.govacs.org

Table 1: Key Properties of Cerium tris(2-methyl-2-propylhexanoate) This interactive table summarizes the primary chemical identifiers and computed properties for Cerium tris(2-methyl-2-propylhexanoate).

Property Value
Molecular Formula C₃₀H₅₇CeO₆
Molecular Weight 653.9 g/mol
CAS Number 35374-62-0
Appearance Viscous liquid
IUPAC Name cerium(3+);2-methyl-2-propylhexanoate

Overview of Current Research Trajectories for Cerium Tris(2-methyl-2-propylhexanoate)

While extensive academic literature specifically detailing the research trajectories of Cerium tris(2-methyl-2-propylhexanoate) is limited, its applications can be inferred from studies on structurally similar cerium carboxylates, such as Cerium(III) 2-ethylhexanoate. americanelements.comfishersci.canih.gov Current research efforts involving these types of compounds are primarily concentrated in two areas: materials science and catalysis.

In materials science, the principal application is as a precursor for the synthesis of cerium-containing nanomaterials. Cerium(III) 2-ethylhexanoate has been successfully used to prepare cerium oxide (CeO₂) thin films through photochemical methods. fishersci.ca It is also mixed with other metal carboxylates to produce mixed-metal oxide materials, such as ceria/zirconia precursors. fishersci.ca Given its structural similarity, Cerium tris(2-methyl-2-propylhexanoate) is expected to be a viable precursor for similar applications, offering solubility in organic solvents suitable for thin-film deposition and nanoparticle synthesis.

In the field of catalysis, cerium carboxylates are investigated for their potential as paint driers and polymerization additives. fishersci.ca The redox activity of the cerium ion is key to these applications. Research in this area focuses on optimizing reaction conditions and understanding the catalytic mechanisms, where the cerium complex facilitates oxidation or polymerization processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H57CeO6 B13729189 Cerium tris(2-methyl-2-propylhexanoate) CAS No. 35374-62-0

Properties

CAS No.

35374-62-0

Molecular Formula

C30H57CeO6

Molecular Weight

653.9 g/mol

IUPAC Name

cerium(3+);2-methyl-2-propylhexanoate

InChI

InChI=1S/3C10H20O2.Ce/c3*1-4-6-8-10(3,7-5-2)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3

InChI Key

YGTGPDBRUFALCC-UHFFFAOYSA-K

Canonical SMILES

CCCCC(C)(CCC)C(=O)[O-].CCCCC(C)(CCC)C(=O)[O-].CCCCC(C)(CCC)C(=O)[O-].[Ce+3]

Origin of Product

United States

Synthetic Methodologies for Cerium Tris 2 Methyl 2 Propylhexanoate

Established Synthetic Routes and Precursor Utilization

The synthesis of cerium carboxylates can be broadly categorized into a few key methodologies, each utilizing different types of cerium precursors. While direct literature on cerium tris(2-methyl-2-propylhexanoate) is scarce, established routes for analogous cerium(III) carboxylates provide a strong basis for its preparation.

One of the most common methods is the protonolysis reaction between a cerium precursor with a basic ligand and the carboxylic acid. Cerium(III) precursors such as cerium tris(bis(trimethylsilyl)amide) (Ce[N(SiMe₃)₂)₃]) are effective for this purpose. The reaction proceeds by the protonation of the amide ligand by the carboxylic acid, leading to the formation of the cerium carboxylate and volatile bis(trimethylsilyl)amine.

Another viable route involves the use of cerium alkoxides , like cerium(III) isopropoxide, in a similar protonolysis reaction. The reaction with 2-methyl-2-propylhexanoic acid would yield the desired cerium carboxylate and isopropanol, which can be removed to drive the reaction to completion. For the synthesis of cerium(IV) carboxylates, cerium(IV) tert-butoxide (Ce(OᵗBu)₄) is a common precursor which reacts with carboxylic acids to form the corresponding cerium(IV) carboxylate. sci-hub.st

Salt metathesis reactions offer another straightforward approach. This involves the reaction of a soluble cerium(III) salt, typically cerium(III) chloride (CeCl₃) or cerium(III) nitrate (B79036) (Ce(NO₃)₃·6H₂O), with a stoichiometric amount of an alkali metal salt of the carboxylic acid, such as sodium 2-methyl-2-propylhexanoate. The reaction is typically carried out in a suitable solvent, and the desired product can be isolated following the removal of the inorganic salt byproduct.

Finally, oxidation of a cerous carboxylate can be employed to produce ceric carboxylates. This process can be carried out using an oxidizing agent like hydrogen peroxide in a two-phase system.

Table 1: Overview of Synthetic Routes and Precursors for Cerium Carboxylates

Synthetic Route Cerium Precursor Carboxylate Precursor Typical Byproducts
Protonolysis Ce[N(SiMe₃)₂)₃] 2-methyl-2-propylhexanoic acid HN(SiMe₃)₂
Protonolysis Cerium(III) isopropoxide 2-methyl-2-propylhexanoic acid Isopropanol
Salt Metathesis CeCl₃ or Ce(NO₃)₃·6H₂O Sodium 2-methyl-2-propylhexanoate NaCl or NaNO₃
Oxidation Cerous carboxylate - Water

Ligand Design and Influence on Synthesis Pathways

The 2-methyl-2-propylhexanoate ligand possesses significant steric bulk due to the quaternary carbon at the alpha position. This steric hindrance plays a crucial role in the synthesis and coordination chemistry of the resulting cerium complex. The bulky nature of the ligand can influence the coordination number of the cerium ion, potentially favoring lower coordination numbers and preventing the formation of polymeric structures.

The steric demands of the ligand can also impact the choice of synthetic route. For instance, in a salt metathesis reaction, the bulky carboxylate anion may influence the reaction kinetics and the solubility of the product. In protonolysis reactions, the steric hindrance might affect the rate of reaction with the cerium precursor. The use of sterically hindered ligands has been noted to lead to the formation of unique cerium complexes. aliyuncs.com

Furthermore, the ligand's structure can dictate the reaction conditions required. For example, to overcome steric hindrance and facilitate the reaction, higher temperatures or longer reaction times might be necessary. The choice of solvent can also be critical, as it needs to effectively solvate both the cerium precursor and the sterically hindered carboxylate.

Optimization of Reaction Conditions for Targeted Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity of cerium tris(2-methyl-2-propylhexanoate). Key parameters to consider include temperature, solvent, stoichiometry, and the presence of additives.

Temperature: The reaction temperature can significantly influence the rate of reaction and the solubility of the reactants and products. For protonolysis reactions, gentle heating may be required to drive the reaction to completion. However, excessive temperatures should be avoided to prevent potential decomposition of the product.

Solvent: The choice of solvent is critical. For salt metathesis reactions, a solvent in which the alkali metal salt byproduct is poorly soluble can facilitate product isolation. For protonolysis reactions, non-coordinating, aprotic solvents are often preferred to avoid interference with the reaction.

Stoichiometry: Precise control of the stoichiometry between the cerium precursor and the carboxylic acid or its salt is essential. A 1:3 molar ratio of cerium(III) precursor to the carboxylate ligand is theoretically required for the synthesis of the tris-substituted complex.

Additives: In some cases, the use of a base as an additive can be beneficial. For instance, when using cerium(III) chloride as a precursor with the free carboxylic acid, a non-nucleophilic base like triethylamine (B128534) can be added to neutralize the liberated HCl and drive the reaction forward. The addition of a base such as cesium carbonate has also been reported to be effective in cerium-catalyzed reactions involving carboxylic acids. nih.gov

Table 2: Key Parameters for Optimization of Cerium Tris(2-methyl-2-propylhexanoate) Synthesis

Parameter Considerations Potential Impact on Synthesis
Temperature Reaction kinetics, solubility, product stability Higher temperature may increase reaction rate but could lead to decomposition.
Solvent Polarity, coordinating ability, boiling point Affects solubility of reactants and products, and can influence reaction mechanism.
Stoichiometry Molar ratio of cerium precursor to ligand Determines the final product; excess ligand may be needed to drive the reaction.
Reaction Time Completion of reaction Insufficient time can lead to low yields; prolonged time may cause side reactions.
Additives (e.g., Base) Neutralization of byproducts Can drive the reaction to completion and improve yield.

Comparative Analysis of Synthetic Efficiencies

Protonolysis reactions using organometallic precursors like cerium amides or alkoxides are often highly efficient in terms of yield and purity. The byproducts are typically volatile and can be easily removed, simplifying the purification process. However, these precursors can be air- and moisture-sensitive, requiring inert atmosphere techniques, which may add to the complexity and cost of the synthesis.

The oxidation of a cerous carboxylate to a ceric carboxylate introduces an additional step and requires careful control of the oxidizing agent to avoid side reactions. The efficiency will depend on the completeness of the oxidation and the stability of the ceric species.

Ultimately, the choice of the most efficient synthetic route will depend on a variety of factors, including the desired scale of the reaction, the available laboratory equipment, the cost and stability of the precursors, and the required purity of the final product. For the synthesis of a sterically hindered complex like cerium tris(2-methyl-2-propylhexanoate), a protonolysis approach might offer the cleanest reaction profile, provided the necessary precautions for handling air-sensitive reagents are taken.

Coordination Chemistry and Structural Elucidation of Cerium Tris 2 Methyl 2 Propylhexanoate

Ligand Binding Modes and Coordination Environment of Cerium(III)

The carboxylate ligand, in its deprotonated form, is a versatile building block in the construction of coordination complexes due to its ability to adopt multiple binding modes. For a cerium(III) center, which is a hard Lewis acid, the interaction with the hard oxygen donors of the carboxylate group is particularly favorable. The 2-methyl-2-propylhexanoate ligand, with its branched alkyl chain, is expected to primarily influence the packing of the resulting complexes rather than fundamentally altering the electronic nature of the cerium-oxygen bond.

The coordination environment around the Ce(III) ion in carboxylate complexes is typically high, with coordination numbers of 7, 8, 9, or even 10 being common. researchgate.net This is a consequence of the large ionic radius of Ce(III) and the electrostatic nature of its bonding, which favors the accommodation of a large number of ligands.

Common binding modes for carboxylate ligands with cerium(III) include:

Monodentate: One oxygen atom of the carboxylate group coordinates to the cerium center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand bind to a single cerium ion, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two cerium centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Tridentate: A single carboxylate ligand can bridge three metal centers, although this is less common for simple carboxylates.

In the case of Cerium tris(2-methyl-2-propylhexanoate), a combination of these binding modes is likely to occur, leading to the formation of polynuclear or polymeric structures. Dinuclear cerium(III) complexes with alkylbenzoates have been reported to feature two different types of bridging carboxylate ligands. researchgate.net It is plausible that Cerium tris(2-methyl-2-propylhexanoate) would adopt similar structural motifs.

Structural Characteristics of Cerium Carboxylate Complexes

The structural landscape of cerium carboxylate complexes is vast, ranging from simple mononuclear species to intricate coordination polymers. The final architecture is a delicate interplay of the nature of the carboxylate ligand, the presence of co-ligands (such as water or neutral organic molecules), and the reaction conditions.

A common structural feature in cerium carboxylates is the formation of dimeric units, where two cerium ions are bridged by multiple carboxylate ligands. These dimeric units can then serve as secondary building units (SBUs) for the construction of higher-dimensional networks. For instance, in some dinuclear cerium(III) alkylbenzoate complexes, the cerium ions are held together by both μ-O- and μ-O,O′- bridging carboxylates.

The large size of the 2-methyl-2-propylhexanoate ligand might favor the formation of discrete polynuclear complexes over extended coordination polymers, as the bulky alkyl groups could hinder the close packing required for the formation of infinite lattices.

Structural Feature Common Observation in Cerium Carboxylates Expected Influence of 2-methyl-2-propylhexanoate
Coordination Number Typically 7, 8, 9, or 10 researchgate.netLikely to be in the higher range due to the large ionic radius of Ce(III).
Nuclearity Mononuclear, Dinuclear, Polynuclear, PolymericThe bulky ligand may favor discrete polynuclear structures.
Common Motifs Bridged dimeric unitsExpected to be a prevalent structural motif.

Crystal Engineering and Supramolecular Assembly in Cerium Carboxylates

Crystal engineering with cerium carboxylates focuses on the rational design and synthesis of solid-state structures with desired properties. This is achieved by controlling the coordination preferences of the cerium ion and the binding modes of the carboxylate ligands, as well as through the use of secondary interactions such as hydrogen bonding and van der Waals forces.

The principles of supramolecular chemistry can be harnessed to direct the assembly of cerium carboxylates. For instance, the introduction of functional groups capable of hydrogen bonding on the carboxylate ligand can lead to predictable and robust supramolecular synthons, guiding the formation of extended networks.

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of cerium complexes is a result of a delicate balance between steric and electronic factors.

Electronic Factors: The bonding in cerium(III) complexes is predominantly ionic in nature. The large size and low charge density of the Ce(III) ion result in non-directional bonding, which allows for a wide range of coordination numbers and geometries. The electronic configuration of Ce(III) is [Xe]4f¹, and the single f-electron has a minor influence on the coordination geometry.

Energy decomposition analysis of related systems has shown that what is often attributed to steric repulsion can sometimes be a consequence of the weakening of electrostatic attraction and the loss of attractive orbital interactions. The presence of bulky substituents can, in some cases, lead to a release of steric repulsion in the transition state.

Comparative Studies with Other Rare Earth Carboxylates

The chemistry of cerium is often compared with that of other rare earth elements. The lanthanide series is characterized by the "lanthanide contraction," the gradual decrease in ionic radii with increasing atomic number. Cerium(III) has one of the largest ionic radii among the lanthanides.

This difference in ionic radius has significant consequences for the coordination chemistry of their carboxylate complexes.

Property Cerium(III) Carboxylates Later Lanthanide(III) Carboxylates (e.g., Lu)
Ionic Radius (for CN=8) 1.14 Å0.977 Å
Typical Coordination Number Higher (e.g., 8, 9, 10) researchgate.netLower (e.g., 6, 7, 8)
Structural Motifs More likely to form higher-coordinate structuresMay favor more compact structures
Solubility Generally higher for a given carboxylateGenerally lower for a given carboxylate

The larger ionic radius of Ce(III) allows it to accommodate a higher number of ligands in its primary coordination sphere, often leading to different structural types compared to the smaller, later lanthanides. For a given carboxylate ligand, it is common to observe a change in the crystal structure across the lanthanide series. Therefore, the structure of Cerium tris(2-methyl-2-propylhexanoate) is likely to be different from that of, for example, Lutetium tris(2-methyl-2-propylhexanoate).

Furthermore, cerium is unique among the lanthanides for its accessible +4 oxidation state. While this article focuses on the Ce(III) complex, the potential for oxidation to Ce(IV) is an important aspect of cerium chemistry that distinguishes it from most other rare earths.

Advanced Spectroscopic and Analytical Characterization Techniques for Cerium Tris 2 Methyl 2 Propylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for elucidating the molecular structure of Cerium tris(2-methyl-2-propylhexanoate) in solution. Due to the paramagnetic nature of the Cerium(III) ion, the NMR spectra would be expected to show significant peak broadening and chemical shifts compared to the free 2-methyl-2-propylhexanoic acid ligand.

¹H and ¹³C NMR spectra would be acquired to map the proton and carbon framework of the organic ligands. The paramagnetic influence of the Ce(III) center would likely cause the signals of protons and carbons closer to the metal center to be more significantly broadened and shifted. This effect, known as the paramagnetic shift, can sometimes provide valuable information about the geometry of the complex.

For a detailed structural analysis, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be attempted. These experiments would help to establish connectivity between protons and carbons within the 2-methyl-2-propylhexanoate ligands, confirming their integrity within the coordination sphere. However, the success of these experiments would be highly dependent on the degree of paramagnetic relaxation.

Illustrative Data Table for NMR Analysis: (Note: This table is a hypothetical representation of expected shifts for the free ligand for comparative purposes, as no experimental data for the complex is available.)

Assignment ¹H Chemical Shift (ppm, hypothetical) ¹³C Chemical Shift (ppm, hypothetical)
-CH₃ (methyl)0.9 - 1.214 - 20
-CH₂- (methylene)1.3 - 1.822 - 40
-C(CH₃)(C₃H₇)-1.9 - 2.540 - 50
-COOH10 - 12 (acid) / Not observed (salt)170 - 180

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Coordination Confirmation

Infrared (IR) and Raman spectroscopy are essential techniques for probing the vibrational modes of Cerium tris(2-methyl-2-propylhexanoate) and confirming the coordination of the carboxylate group to the cerium ion.

The most significant change in the IR spectrum upon complexation would be observed in the region of the carboxylate group's stretching frequencies. In the free 2-methyl-2-propylhexanoic acid, the C=O stretch of the carboxylic acid appears at approximately 1700-1725 cm⁻¹. Upon deprotonation and coordination to the cerium ion, this band is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻).

The separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode of the carboxylate ligand. A larger separation is typically indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging coordination mode. For similar lanthanide carboxylates, a bidentate or bridging mode is common.

Hypothetical Vibrational Frequency Data:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Asymmetric COO⁻ stretch (νₐₛ)1550 - 1620
Symmetric COO⁻ stretch (νₛ)1400 - 1450
C-H stretches2800 - 3000
Ce-O stretch400 - 600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be utilized to confirm the molecular weight of Cerium tris(2-methyl-2-propylhexanoate) and to study its fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would be suitable for this organometallic complex.

The mass spectrum would be expected to show a parent ion peak corresponding to the molecular weight of the complex. The isotopic pattern of this peak would be characteristic of the presence of cerium. Fragmentation analysis would likely show the sequential loss of the 2-methyl-2-propylhexanoate ligands, providing further confirmation of the compound's composition.

X-ray Diffraction (XRD) for Single-Crystal and Amorphous Structure Determination

Single-crystal X-ray diffraction (XRD) would be the definitive technique for determining the precise three-dimensional structure of Cerium tris(2-methyl-2-propylhexanoate), provided that suitable single crystals could be grown. This analysis would reveal the coordination number and geometry of the cerium center, the bond lengths and angles of the Ce-O bonds, and the coordination mode of the carboxylate ligands.

If the compound is amorphous or microcrystalline, powder XRD would be used. The resulting diffraction pattern would provide information about the crystalline phases present and could be used to assess the material's purity.

UV-Visible Absorption and Luminescence Spectroscopy for Electronic Structure and Complex Formation Investigations

UV-Visible absorption spectroscopy is used to study the electronic transitions in Cerium tris(2-methyl-2-propylhexanoate). Cerium(III) complexes typically exhibit sharp, line-like absorption bands in the UV region due to f-f electronic transitions, which are Laporte-forbidden and thus have low molar absorptivity. Broader, more intense bands may also be observed due to f-d transitions.

Luminescence spectroscopy would investigate the emission properties of the complex. While many cerium(III) complexes are known to luminesce, the efficiency can be highly dependent on the ligand environment. The presence of the carboxylate ligands can influence the non-radiative decay pathways, affecting the luminescence quantum yield and lifetime. Studies on other cerium(III) carboxylates have shown that complex formation can lead to static quenching of cerium's natural fluorescence. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis would provide the percentage composition of carbon, hydrogen, and cerium in the compound. The experimental values would be compared with the calculated theoretical values for the proposed formula, C₃₀H₅₇CeO₆, to verify the purity and stoichiometry of the synthesized complex.

Theoretical Elemental Composition:

Element Symbol Atomic Weight Percentage
CarbonC12.0158.89%
HydrogenH1.019.40%
CeriumCe140.1222.91%
OxygenO16.0015.69%

Theoretical and Computational Investigations of Cerium Tris 2 Methyl 2 Propylhexanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as coordination complexes. For cerium compounds, DFT studies are particularly insightful but also challenging due to the presence of strongly correlated 4f electrons. Standard DFT functionals can struggle to accurately describe the localized nature of these orbitals, often leading to incorrect predictions of electronic and magnetic properties. mpg.deresearchgate.net

To address these limitations, methods like DFT+U (where 'U' is a Hubbard-like term that corrects for on-site Coulombic interactions) or hybrid functionals are often employed. researchgate.net These approaches provide a more accurate description of the electronic states of cerium, distinguishing between Ce(III) and Ce(IV) oxidation states and detailing the nature of the metal-ligand bonds. nih.govnih.gov

For Cerium tris(2-methyl-2-propylhexanoate), a DFT study would focus on:

The Cerium-Oxygen Bond: Analyzing the interaction between the Ce(III) ion and the carboxylate groups of the 2-methyl-2-propylhexanoate ligands. This would involve calculating bond lengths, bond orders, and the degree of covalent character. The electronic structure of nominally cerium(IV) compounds can be complex, sometimes involving multiconfigurational ground states. nih.gov

Orbital Contributions: Determining the involvement of cerium's 4f and 5d orbitals in bonding. acs.org In many Ce(IV) imido complexes, for instance, the cerium 5d orbital has a larger contribution to the cerium-ligand bond than the 4f orbitals. acs.org

Electron Density Distribution: Mapping the electron density to understand charge distribution and polarization within the molecule.

Table 1: Representative Theoretical Bond Parameters for a Model Ce(III)-Carboxylate System This table presents hypothetical yet plausible data for illustrative purposes, as specific experimental or calculated values for Cerium tris(2-methyl-2-propylhexanoate) are not readily available.

ParameterCalculated Value (DFT+U)Description
Ce-O Bond Length~2.4 - 2.6 ÅThe distance between the cerium center and the coordinating oxygen atoms of the carboxylate groups.
Mayer Bond Order (Ce-O)~0.4 - 0.6Indicates a significant degree of ionic character with some covalent contribution.
Mulliken Charge on Ce+2.6 to +2.8 |e|Effective charge on the cerium atom, indicating charge transfer from the ligands.
4f Orbital Occupancy~1.0Consistent with the Ce(III) oxidation state.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods that use classical physics to model the behavior of molecules. These techniques are less computationally expensive than quantum methods, allowing for the simulation of larger systems and longer timescales. They are particularly useful for exploring the conformational landscape of flexible molecules like Cerium tris(2-methyl-2-propylhexanoate).

The 2-methyl-2-propylhexanoate ligand possesses considerable flexibility due to the rotation around its single bonds. MM can be used to identify low-energy conformations (isomers) of the complex, while MD simulations can provide insights into the dynamic behavior of the ligands around the cerium center in solution. rsc.orgnih.gov

Key areas of investigation would include:

Ligand Conformation: The bulky nature of the 2-methyl-2-propylhexanoate ligands would lead to significant steric hindrance, influencing how they arrange around the Ce(III) ion. A conformational analysis could predict the most stable arrangement of the three ligands. nih.gov

Coordination Geometry: Lanthanide ions are known for their variable coordination numbers and geometries. Simulations could predict the preferred coordination environment of the cerium ion in this complex.

Solvent Effects: MD simulations can explicitly include solvent molecules to study how the solvent influences the complex's structure and dynamics. rsc.orgnih.gov

Quantum Chemical Modeling of Cerium(III) Complexes (e.g., Sparkle/PM3)

Semi-empirical quantum methods, such as those based on the Sparkle model, offer a compromise between the accuracy of ab initio methods and the speed of molecular mechanics. scispace.com The Sparkle/PM3 model, specifically parameterized for lanthanide(III) ions, has proven effective in predicting the geometries of lanthanide complexes. scispace.comresearchgate.net

In this model, the lanthanide(III) ion is represented by a "sparkle," which is a point charge of +3e superimposed with a repulsive potential to account for the ion's size. scispace.com The ligands, in this case, the 2-methyl-2-propylhexanoate groups, are treated with the PM3 (Parametrized Model 3) semi-empirical method. This approach assumes that the bonding is largely electrostatic and that the angular effects of the f orbitals are negligible for determining the geometry. scispace.com

For Cerium tris(2-methyl-2-propylhexanoate), Sparkle/PM3 calculations would be used to:

Optimize Molecular Geometry: Predict the ground-state geometry of the complex, including bond lengths and angles within the coordination sphere. acs.org

Compare with Experimental Data: The accuracy of Sparkle/PM3 for Ce(III) complexes is comparable to that of more computationally expensive ab initio calculations, with a typical unsigned mean error for metal-ligand bond distances of around 0.080 Å. scispace.com These predicted geometries can be compared with experimental crystal structures if available.

Table 2: Comparison of Semi-Empirical and Ab Initio Methods for Lanthanide Complexes

MethodComputational CostTypical Accuracy (Ln-O distance)Primary Application
Sparkle/PM3Low~0.08 ÅGeometry optimization of large complexes. scispace.comnih.gov
DFT+UHigh~0.05 - 0.10 ÅElectronic structure and bonding analysis. researchgate.net
Molecular Mechanics (MM)Very LowDependent on force field parameterizationConformational searching and dynamics. acs.org

Computational Prediction of Reactivity and Spectroscopic Signatures

Computational methods are invaluable for predicting the reactivity and spectroscopic properties of new or uncharacterized compounds.

Reactivity Prediction: DFT calculations can be used to model reaction pathways and predict reactivity. uni-koeln.de For a cerium complex, this could involve calculating redox potentials or modeling the interaction with other molecules. nih.gov For instance, DFT has been used to predict the redox potentials of various cerium complexes by correlating calculated Gibbs free energy changes (ΔG°) or orbital energies with experimental values. nih.gov Computational analysis has also shed light on the divergent reactivity of certain cerium(III) complexes with molecules like carbon monoxide. rsc.org

Spectroscopic Signatures: Theoretical calculations can simulate various types of spectra, aiding in the interpretation of experimental data. This includes:

Vibrational Spectroscopy (IR/Raman): DFT can predict vibrational frequencies, which correspond to peaks in IR and Raman spectra. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can predict electronic transitions, which are observed in UV-Vis absorption spectra. For Ce(III) complexes, these are typically broad 4f → 5d transitions. nih.gov

X-ray Absorption Spectroscopy (XAS): Advanced computational methods can simulate XAS spectra, providing direct information about the oxidation state and local environment of the cerium atom. nih.govillinois.edu

In Silico Frameworks for Ligand-Metal Interaction Prediction

The prediction of how strongly a ligand will bind to a metal ion is a central goal in coordination chemistry. Modern in silico frameworks, often employing machine learning (ML), are being developed to predict these interactions with increasing accuracy. osti.govnih.gov

These models are trained on large databases of experimentally determined stability constants. nih.govresearchgate.net By learning the relationships between the structural features of ligands and metal ions and their binding affinities, these ML models can predict stability constants for new, un-synthesized complexes. nih.govresearchgate.net

For a complex like Cerium tris(2-methyl-2-propylhexanoate), an in silico approach could:

Predict Stability Constants: Estimate the binding affinity (log K) of the 2-methyl-2-propylhexanoate ligand for the Ce(III) ion. nih.govnih.gov

Screen Potential Ligands: These frameworks can be used to virtually screen large libraries of ligands to identify those with optimal binding properties for a specific metal ion, accelerating the discovery of new materials. osti.gov

Recent developments have produced ML models for lanthanide-ligand binding with high predictive power, paving the way for the accelerated design of new ligands for various applications. nih.govresearchgate.net

Reactivity and Mechanistic Studies Involving Cerium Tris 2 Methyl 2 Propylhexanoate

Catalytic Pathways and Mechanisms in Organic Transformations

Oxidation Reactions Facilitated by Cerium Carboxylates

Cerium(IV) carboxylates are recognized as potent oxidants capable of facilitating various oxidative transformations. The general mechanism is believed to involve the formation of a Ce(IV)-substrate complex, followed by an inner-sphere electron transfer to generate a radical species and a Ce(III) species. The nature of the carboxylate ligand can modulate the redox potential of the cerium center, thereby tuning its oxidative strength. For Cerium tris(2-methyl-2-propylhexanoate), it is hypothesized that the bulky alkyl groups of the ligands could influence substrate accessibility to the cerium core.

C-H Bond Functionalization Methodologies

Cerium-catalyzed C-H functionalization is an area of growing interest. These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where a Ce(IV) species abstracts a hydrogen atom from an organic substrate to form a carbon-centered radical and a Ce(III) species. This radical can then undergo further reactions, such as addition to an unsaturated system or reaction with another radical. The ligand sphere around the cerium ion is critical in these transformations, affecting the selectivity and efficiency of the HAT process. The specific role of the 2-methyl-2-propylhexanoate ligand in directing or enabling such reactions has not been a subject of detailed investigation.

Role in Polymerization Processes

Cerium salts are well-known initiators for radical polymerization, particularly in aqueous media. The initiation process typically involves the oxidation of a reducing agent by Ce(IV), which generates a radical that subsequently initiates the polymerization of a monomer.

Mechanism of Cerium-Initiated Radical Polymerization

The initiation of radical polymerization by a Ce(IV) species often involves its reaction with a substrate containing hydroxyl, thiol, or amine groups. For example, in the presence of an alcohol, a Ce(IV)-alcohol complex can form, which then decomposes to generate an alkoxy radical and a Ce(III) ion. This radical then adds to a monomer unit, starting the polymer chain growth. While Cerium tris(2-methyl-2-propylhexanoate) is mentioned in patents as a component of polymerization catalyst systems, the specific mechanism of radical generation from this particular complex is not explicitly detailed in academic literature.

Controlled Polymerization Strategies Utilizing Cerium Initiators

Controlled or "living" radical polymerization techniques allow for the synthesis of polymers with well-defined molecular weights and low dispersity. While cerium-based systems have been explored for controlled polymerization, they are less common than other transition metal-based systems. Strategies for achieving control often involve a reversible termination or a reversible chain transfer process where the growing polymer radical is in equilibrium with a dormant species. There is currently a lack of specific research demonstrating the use of Cerium tris(2-methyl-2-propylhexanoate) as an initiator in controlled polymerization strategies and detailing the mechanism of control.

Redox Chemistry and Ce(III)/Ce(IV) Interconversion in Reaction Cycles

The foundation of cerium's catalytic activity is its accessible Ce(III)/Ce(IV) redox couple. The ease of this transition allows cerium compounds to act as efficient single-electron transfer agents in numerous reaction cycles. In a catalytic process, the active form of the catalyst may be Ce(IV), which is reduced to Ce(III) during the reaction with the substrate. A co-oxidant is then required to regenerate the Ce(IV) species and complete the catalytic loop.

The ligands bound to the cerium center play a crucial role in modulating the redox potential of the Ce(III)/Ce(IV) couple. Electron-donating ligands will generally make the Ce(III) state more stable and the Ce(IV) state more oxidizing, while electron-withdrawing ligands will have the opposite effect. The 2-methyl-2-propylhexanoate ligand, being an alkyl carboxylate, is expected to be electron-donating. However, quantitative studies on how this specific ligand influences the redox potential and the kinetics of the Ce(III)/Ce(IV) interconversion for Cerium tris(2-methyl-2-propylhexanoate) are not present in the current body of scientific literature.

Ligand Exchange and Stability in Solution

The behavior of Cerium tris(2-methyl-2-propylhexanoate) in solution is governed by the dynamic processes of ligand exchange and the inherent thermodynamic stability of the complex. While specific research detailing the ligand exchange kinetics and solution stability constants for Cerium tris(2-methyl-2-propylhexanoate) is not extensively documented in publicly available literature, the principles governing its behavior can be understood by examining studies on analogous cerium carboxylate systems.

Solution Stability and Complex Formation

The stability of a cerium carboxylate complex in solution refers to its resistance to dissociation or decomposition. For cerium(III) complexes in aqueous media, stability is often quantified by a complex-formation constant (K), which describes the equilibrium between the hydrated cerium ion and the carboxylate ligands. nih.gov Studies on the interaction between hydrated Ce³⁺ ions and various simple carboxylates demonstrate that stable complexes are indeed formed. nih.gov The formation of these complexes can be monitored by changes in the solution's absorption and fluorescence emission spectra. nih.govacs.org

Upon complexation with carboxylate ligands, the characteristic fluorescence of the hydrated Ce³⁺ ion is typically quenched. nih.govacs.org This phenomenon, known as static quenching, allows for the calculation of the complex-formation constants, providing a quantitative measure of the complex's stability in a given solvent system. acs.org For instance, the stability of Ce³⁺ complexes with different monocarboxylic and dicarboxylic acids has been evaluated, showing how ligand structure influences the stability of the resulting complex. nih.gov

The table below presents the complex-formation constants for Ce³⁺ with several carboxylate ligands in an aqueous solution, as determined from changes in absorption (Kabs) and emission (Kem) spectra. This data illustrates how the stability of cerium carboxylate complexes can be quantified and compared, although it must be noted that these values are for different ligands and not for 2-methyl-2-propylhexanoate.

Table 1: Complex-Formation Constants for Various Ce³⁺–Carboxylate Complexes in Aqueous Solution

Carboxylic Acid Complex-Formation Constant (Kabs) (M⁻¹) Complex-Formation Constant (Kem) (M⁻¹)
Acetic Acid 2.1 2.0
Propionic Acid 2.2 2.1
Butyric Acid 2.3 2.1
Glycolic Acid 3.5 3.5
Lactic Acid 4.2 4.1

Data derived from studies on hydrated cerium(III) cations with various carboxylates. The specific compound Cerium tris(2-methyl-2-propylhexanoate) is not represented in this table.

For Cerium tris(2-methyl-2-propylhexanoate), its stability in non-polar organic solvents is generally expected to be higher than in polar or aqueous environments, due to its lipophilic nature conferred by the bulky, branched alkyl groups of the ligands. americanelements.com However, factors such as solvent polarity, temperature, and the presence of competing ligands or protic species can influence its stability and lead to decomposition or ligand substitution.

Ligand Exchange Mechanisms

Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another from the solution. libretexts.org These reactions in metal complexes can proceed through a spectrum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). dalalinstitute.com

Dissociative (D) Mechanism: The reaction begins with the cleavage of the bond between the metal center and the leaving ligand, forming an intermediate with a lower coordination number. This is typically the rate-determining step, which is then followed by the rapid coordination of the incoming ligand. dalalinstitute.com

Associative (A) Mechanism: In this pathway, the incoming ligand first forms a bond with the metal center, creating a higher-coordination-number intermediate. Subsequently, the bond to the leaving group breaks. libretexts.org

Interchange (I) Mechanism: This mechanism involves a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without a distinct intermediate. The interchange mechanism can have either associative (Iₐ) or dissociative (Iₑ) character. dalalinstitute.com

For lanthanide complexes, including those of cerium, ligand exchange mechanisms are often found to have significant dissociative character. This is attributed to the relatively large ionic radii of lanthanide ions and the predominantly electrostatic nature of the metal-ligand bonding. The steric bulk of the 2-methyl-2-propylhexanoate ligands would likely further favor a dissociative pathway for ligand exchange, as steric crowding around the cerium center would hinder the approach of an incoming ligand required for an associative mechanism. dalalinstitute.com Therefore, a ligand exchange reaction involving Cerium tris(2-methyl-2-propylhexanoate) would likely be initiated by the dissociation of one of the carboxylate ligands, creating a coordinatively unsaturated site for the incoming ligand to attack.

Applications in Advanced Synthesis and Materials Precursor Research

Precursor for Cerium Oxide Thin Films and Nanoparticles

Cerium tris(2-methyl-2-propylhexanoate), also known as Cerium(III) 2-ethylhexanoate (B8288628), is a notable precursor for the fabrication of cerium oxide (CeO₂) thin films and nanoparticles due to its solubility in organic solvents. americanelements.comfishersci.ca This property is advantageous for various deposition techniques that require solution-based precursors.

Thin films of CeO₂ have been successfully prepared using a photochemical method where thin amorphous films of cerium(III) 2-ethylhexanoate serve as the starting material. fishersci.ca This process leverages the compound's ability to decompose under specific conditions to form the desired cerium oxide layer. The organic ligands in the precursor are removed during a thermal or photochemical treatment, leaving behind a film of cerium oxide. The characteristics of the resulting thin films, such as thickness, crystallinity, and surface morphology, are influenced by the deposition parameters and the composition of the precursor solution.

In the synthesis of nanoparticles, cerium(III) 2-ethylhexanoate has been employed as a precursor in the preparation of inorganic nanoparticles within oil-in-water microemulsions. chemicalbook.com The compound's solubility in the oil phase allows for the formation of nanodroplets containing the cerium precursor. Subsequent reaction and decomposition lead to the formation of cerium oxide nanoparticles. The size and morphology of these nanoparticles can be controlled by adjusting the synthesis parameters, such as the concentration of the precursor, the temperature, and the pH of the medium. nih.gov

Table 1: Selected Properties of Cerium tris(2-methyl-2-propylhexanoate) as a Precursor

PropertyValueReference
Synonyms Cerium(III) 2-ethylhexanoate, Cerium tris 2-ethylhexanoate fishersci.ca
Molecular Formula C₂₄H₄₅CeO₆ fishersci.cathermofisher.com
Molecular Weight 569.73 g/mol fishersci.cathermofisher.com
Appearance Clear colorless to yellow viscous liquid thermofisher.com
Solubility Insoluble in water chemicalbook.com

Role in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While cerium-based MOFs are an active area of research, specific studies detailing the use of cerium tris(2-methyl-2-propylhexanoate) as the metal precursor for MOF synthesis are not extensively documented in publicly available research. The synthesis of cerium MOFs typically involves the use of simpler cerium salts, such as cerium nitrate (B79036), in reactions with organic linkers. nih.govrsc.org

Utilization in Inorganic-Organic Hybrid Materials Development

Inorganic-organic hybrid materials are composites that combine the properties of both inorganic and organic components at the molecular or nanometer scale. nih.govfrontiersin.org The use of cerium tris(2-methyl-2-propylhexanoate) in this context is primarily as a precursor to generate the inorganic cerium oxide component within a hybrid structure, as seen in the synthesis of nanoparticles. chemicalbook.com However, detailed research on its broader application in the development of diverse inorganic-organic hybrid materials is limited.

Development of Novel Catalytic Systems for Academic and Industrial Synthesis

Cerium oxide is a well-known catalyst with applications in various chemical reactions. The development of novel catalytic systems often involves the synthesis of cerium oxide with specific properties, such as high surface area and controlled morphology. While cerium tris(2-methyl-2-propylhexanoate) is used to synthesize cerium oxide nanoparticles which can have catalytic applications, specific research focusing on the direct use of cerium tris(2-methyl-2-propylhexanoate) in the development of novel catalytic systems for academic and industrial synthesis is not widely reported. The compound is more generally classified as a catalyst and paint dryer. fishersci.cachemicalbook.com

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing cerium tris(2-methyl-2-propylhexanoate), and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting cerium(III) salts (e.g., CeCl₃) with 2-methyl-2-propylhexanoic acid in a non-aqueous solvent (e.g., toluene) under inert atmosphere to prevent oxidation. Key parameters include stoichiometric ratios (3:1 ligand-to-Ce), reaction temperature (60–80°C), and purification via vacuum distillation or recrystallization. Impurities like unreacted ligands or solvent residues must be monitored using FTIR or NMR .

Q. Which spectroscopic and analytical techniques are most effective for characterizing cerium tris(2-methyl-2-propylhexanoate)?

  • Methodological Answer :

  • FTIR : Confirms ligand coordination via carboxylate stretching frequencies (∼1540 cm⁻¹ for asymmetric stretch).
  • NMR (¹H/¹³C) : Identifies ligand structure and checks for solvent residues.
  • X-ray Diffraction (XRD) : Resolves crystal structure and coordination geometry.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles.
  • Elemental Analysis (EA) : Validates Ce content (±0.5% deviation from theoretical values). Cross-referencing multiple techniques ensures accuracy .

Q. What safety precautions are essential when handling cerium tris(2-methyl-2-propylhexanoate) in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under nitrogen to prevent moisture/oxygen exposure, as Ce(III) is oxidation-sensitive .
  • Handling : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact.
  • Disposal : Follow hazardous waste protocols due to potential aquatic toxicity (LC50 < 1 mg/L for some aquatic species) .

Advanced Research Questions

Q. How does the ligand structure (2-methyl-2-propylhexanoate) influence the catalytic activity of cerium complexes in oxidation reactions?

  • Methodological Answer : The branched alkyl chain enhances steric bulk, reducing agglomeration and increasing solubility in non-polar media. Comparative studies with linear analogs (e.g., 2-ethylhexanoate) show higher turnover frequencies (TOF) for branched ligands due to improved active-site accessibility. Kinetic experiments (e.g., monitoring substrate conversion via GC-MS) and DFT calculations can elucidate steric/electronic effects .

Q. How can researchers resolve contradictions in reported thermal stability data for cerium tris(2-methyl-2-propylhexanoate)?

  • Methodological Answer : Discrepancies may arise from variations in sample purity, heating rates, or atmospheric conditions. To address this:

  • Standardize Protocols : Use identical TGA parameters (e.g., 10°C/min under N₂).
  • Control Purity : Validate via EA and NMR before testing.
  • Collaborative Studies : Cross-validate results across labs using shared reference samples. Meta-analyses of published data can identify systematic biases .

Q. What strategies optimize the use of cerium tris(2-methyl-2-propylhexanoate) in nanomaterials synthesis, particularly for ceria (CeO₂) nanoparticles?

  • Methodological Answer :

  • Precursor Decomposition : Thermally decompose the complex at 300–400°C to yield CeO₂ nanoparticles. Adjust heating rate and atmosphere (air vs. Ar) to control crystallite size (7–30 nm).
  • Solvothermal Methods : Use high-boiling solvents (e.g., oleylamine) to stabilize nanoparticles.
  • Surface Functionalization : Ligand exchange with phosphonic acids improves dispersion in polymer matrices. Characterize outcomes via TEM and XRD .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of cerium tris(2-methyl-2-propylhexanoate)?

  • Methodological Answer :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials to account for Ce’s 4f electrons.
  • Molecular Dynamics (MD) : Simulate ligand dynamics in solution to predict solubility and aggregation behavior.
  • Reactivity Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites in catalytic cycles. Validate models against experimental kinetic data .

Data Presentation and Reproducibility Guidelines

  • Tables : Include comparative data (e.g., TGA decomposition temperatures across studies) with error margins.
  • Figures : Use XRD patterns or FTIR spectra with labeled peaks to highlight structural features.
  • Supplemental Materials : Provide raw datasets, computational input files, and detailed synthesis protocols to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.